molecular formula C23H21N3O5 B2933972 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637747-53-6

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2933972
CAS No.: 637747-53-6
M. Wt: 419.437
InChI Key: PQLPXYDIKRXPGJ-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that incorporates multiple functional groups, including benzimidazole, chromenone, and morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves a multi-step process. One efficient method is a one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione . This reaction is carried out under acidic conditions, often using acetic acid as both the solvent and catalyst, yielding the desired product in moderate to high yields (48%-89%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzimidazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rho kinase, a key enzyme involved in various cellular processes . This inhibition can lead to the disruption of cancer cell proliferation and survival, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit Rho kinase and its potential as an anticancer agent make it particularly noteworthy .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-2-14-11-15-20(12-19(14)31-23(28)26-7-9-29-10-8-26)30-13-16(21(15)27)22-24-17-5-3-4-6-18(17)25-22/h3-6,11-13H,2,7-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPXYDIKRXPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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